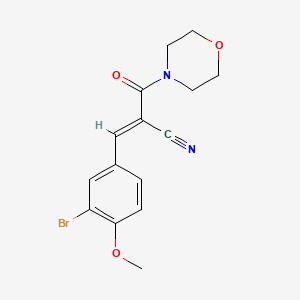![molecular formula C17H12F3N3O B4977078 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4977078.png)
2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile, also known as DTFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brain.
Biochemical and Physiological Effects:
2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects. In cancer cells, 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease, 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been found to reduce the levels of beta-amyloid and improve cognitive function. 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its high stability, solubility in various solvents, and low toxicity. However, its synthesis method is complex and requires several steps, which can make it challenging to produce in large quantities. 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is also relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile. In medicinal chemistry, further studies are needed to optimize its anticancer, antiviral, and antibacterial activities. In Alzheimer's disease, more research is needed to determine its potential as a drug candidate for the treatment of the disease. In materials science, 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile can be further explored as a fluorescent probe for the detection of other metal ions. In biological imaging, 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile can be used to develop new imaging techniques for the detection of reactive oxygen species in living cells.
Conclusion:
In conclusion, 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is a chemical compound that has shown great potential for various applications in the scientific community. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile can lead to the development of new drugs, materials, and imaging techniques that can benefit the scientific community.
Synthesemethoden
2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile can be synthesized through a reaction between 4-(trifluoromethyl)benzaldehyde, malononitrile, and 7-amino-4-chromenone in the presence of a base such as potassium carbonate. The reaction takes place in ethanol at room temperature, and the product is obtained through filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and biological imaging. In medicinal chemistry, 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In materials science, 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been used as a fluorescent probe for the detection of metal ions. In biological imaging, 2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been employed as a fluorescent probe for the detection of reactive oxygen species.
Eigenschaften
IUPAC Name |
2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)10-3-1-9(2-4-10)15-12-6-5-11(22)7-14(12)24-16(23)13(15)8-21/h1-7,15H,22-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRPPUHPGIEHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977005.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B4977009.png)

![dimethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4977019.png)
![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4977043.png)
![1-[(3-bromophenyl)carbonothioyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4977053.png)

![4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4977068.png)
![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4977072.png)
![1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4977082.png)
![2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B4977088.png)
![propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B4977094.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4977100.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4977104.png)